molecular formula C10H11N4O5S- B1240582 Tazobactam(1-)

Tazobactam(1-)

Cat. No.: B1240582
M. Wt: 299.29 g/mol
InChI Key: LPQZKKCYTLCDGQ-WEDXCCLWSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Bacterial Resistance to Beta-Lactam Antibiotics

The discovery and widespread use of β-lactam antibiotics, such as penicillin, marked a revolutionary advance in medicine. nih.gov However, the clinical success of these drugs has been consistently challenged by the evolution of bacterial resistance. nih.gov One of the most significant mechanisms of resistance is the production of β-lactamase enzymes by bacteria. wikipedia.orgoup.com These enzymes hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive. wikipedia.orgresearchgate.net

The selective pressure exerted by the extensive use of β-lactam antibiotics in human and veterinary medicine has driven the proliferation and diversification of β-lactamase enzymes. nih.govoup.com Bacteria can acquire the genes encoding these enzymes through horizontal gene transfer, often via plasmids, which facilitates the rapid spread of resistance among different bacterial species. wikipedia.org Furthermore, mutations in the genes for penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics, can decrease the binding affinity of the drugs, leading to resistance. wikipedia.orgfrontiersin.org This evolutionary arms race has necessitated the development of new strategies to combat resistant bacteria.

Conceptual Framework of Beta-Lactamase Inhibition

To counteract the enzymatic degradation of β-lactam antibiotics, scientists developed β-lactamase inhibitors. These compounds are designed to neutralize β-lactamase enzymes, thereby protecting the co-administered antibiotic from destruction. wikipedia.org The inhibitors themselves typically possess weak or no intrinsic antibacterial activity. mims.com Their primary function is to act as a "suicide substrate" or a potent inhibitor for the β-lactamase enzyme. patsnap.comnih.gov

The mechanism of inhibition often involves the inhibitor binding to the active site of the β-lactamase. mdpi.com In the case of "suicide inhibitors" like tazobactam (B1681243), the inhibitor is processed by the enzyme, leading to the formation of a stable, covalent intermediate that inactivates the enzyme. patsnap.comfrontiersin.org This irreversible binding prevents the enzyme from hydrolyzing the partner antibiotic, allowing it to exert its therapeutic effect on the bacterial cell wall synthesis. mims.compatsnap.com

Historical Development and Chemical Classification of Tazobactam as a Penam (B1241934) Sulfone Inhibitor

Tazobactam was developed in the 1980s as a synthetic penicillanic acid sulfone derivative. nih.govtaylorandfrancis.com It was patented in 1982 and approved for medical use in 1992. wikipedia.org Chemically, tazobactam is classified as a penam sulfone. taylorandfrancis.comasm.org This classification is based on its core structure, which is related to that of penicillin but with a sulfone group at the 1-position of the thiazolidine (B150603) ring. acs.org

The development of tazobactam was a significant step forward in combating β-lactamase-mediated resistance. It exhibits potent inhibitory activity against a broad range of Class A β-lactamases, including the common TEM and SHV variants. nih.govwikipedia.org The unique structural features of tazobactam, including the sulfone and triazolyl groups, contribute to its enhanced stability and inhibitory potency compared to earlier inhibitors like clavulanic acid and sulbactam (B1307). acs.org Tazobactam is typically combined with β-lactam antibiotics such as piperacillin (B28561) and ceftolozane (B606591) to extend their spectrum of activity against β-lactamase-producing bacteria. drugbank.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N4O5S-

Molecular Weight

299.29 g/mol

IUPAC Name

(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)/p-1/t7-,8+,10+/m1/s1

InChI Key

LPQZKKCYTLCDGQ-WEDXCCLWSA-M

SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3

Isomeric SMILES

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3

Origin of Product

United States

Molecular and Biochemical Mechanisms of Serine Beta Lactamase Inactivation by Tazobactam

Covalent Acylation of Active Site Serine Residues

The inactivation of serine β-lactamases by tazobactam (B1681243) is initiated by the formation of a covalent bond between the inhibitor and a critical serine residue in the enzyme's active site. pnas.orgwikipedia.org This acylation process is a hallmark of the interaction between β-lactam compounds and these enzymes.

The initial step in the inactivation of serine β-lactamases by tazobactam is the formation of an acyl-enzyme intermediate. pnas.orgnih.gov This process begins with the nucleophilic attack by the active site Ser-70 residue on the carbonyl carbon of tazobactam's β-lactam ring. nih.govasm.org This reaction leads to the formation of a transient tetrahedral intermediate which then resolves into the acyl-enzyme complex. asm.org

The acyl-enzyme complex can exist in several forms, including an imine and the more stable trans-enamine. nih.gov The formation of a predominant population of the chemically inert trans-enamine is thought to contribute significantly to the prolonged inhibition of the enzyme. acs.org The stability of this trans-enamine intermediate is enhanced by favorable intra- and intermolecular interactions within the active site, involving the sulfone and triazolyl groups of tazobactam. acs.org

Key Intermediates in Tazobactam Inhibition of Serine β-Lactamases
IntermediateDescriptionSignificance in Inhibition
Acyl-Enzyme ComplexInitial covalent adduct formed between tazobactam and the active site serine.Branch point between hydrolysis (reactivation) and formation of more stable inhibitory species.
Imine IntermediateFormed after the opening of the thiazolidine (B150603) ring of the bound tazobactam.A key, labile intermediate that can lead to hydrolysis or rearrange to more stable enamines. nih.govacs.org
trans-Enamine IntermediateA more stable, rearranged form of the acyl-enzyme complex.Considered a major contributor to the prolonged, transient inhibition due to its relative chemical inertness. acs.orgacs.org

The covalent acylation process is initiated by the opening of the β-lactam ring of tazobactam. nih.govresearchgate.net This critical step is catalyzed by the active site of the serine β-lactamase. The process begins with the nucleophilic attack of the hydroxyl group of the active site serine residue (typically Ser-70) on the carbonyl carbon of the β-lactam ring. nih.govasm.org This attack is facilitated by a general base, which can be another active site residue like Glu-166 or Lys-73, that activates the serine hydroxyl group. asm.org

This nucleophilic addition results in the formation of a high-energy, tetrahedral oxyanion intermediate. This intermediate is stabilized by interactions with an "oxyanion hole," a region of the active site that contains positively charged or hydrogen bond-donating residues. The collapse of this tetrahedral intermediate leads to the cleavage of the C-N bond within the β-lactam ring, forming the covalent acyl-enzyme intermediate. nih.gov This series of events effectively traps the tazobactam molecule within the active site, preventing the enzyme from hydrolyzing its natural β-lactam antibiotic substrates.

Formation and Stability of Acyl-Enzyme Intermediates.

Post-Acylation Events and Inhibitor Degradation Pathways in the Enzyme Active Site

After the initial acylation and opening of the β-lactam ring, the tazobactam molecule undergoes further rearrangement within the active site. The opening of the thiazolidine ring leads to the formation of an imine intermediate. nih.gov This imine species is a key branch point, capable of either undergoing hydrolysis to regenerate the active enzyme or tautomerizing to form more stable enamine intermediates. nih.govnih.gov

Two primary enamine intermediates have been identified: the cis-enamine and the trans-enamine. nih.gov Raman crystallography studies have shown that with the SHV-1 β-lactamase, tazobactam predominantly forms a population of the trans-enamine, which is a chemically inert species. nih.govacs.org In contrast, other inhibitors like clavulanate and sulbactam (B1307) tend to form a mixture of the trans-enamine and the more labile cis-enamine and imine species. acs.org The formation of the stable trans-enamine is considered a significant factor in the potent and prolonged inhibition of many serine β-lactamases by tazobactam. redemc.net The stability of this intermediate is attributed to favorable interactions between the sulfone and triazolyl moieties of the tazobactam molecule and the enzyme's active site. acs.org In some enzymes, like GES-2, an initial mixture of cis- and trans-enamines is formed, with the trans-enamine rapidly isomerizing to the more stable cis-enamine. nih.govresearchgate.net

In some instances, the interaction between tazobactam and serine β-lactamases can lead to the fragmentation of the inhibitor molecule. nih.gov Mass spectrometry studies have identified several fragmented adducts covalently bound to the enzyme. nih.gov Notably, a fragment with a mass of 70 Da, corresponding to an aldehyde, has been observed. nih.govbiorxiv.org

The formation of this 70 Da aldehyde adduct has been confirmed through crystallographic analysis of the GES-1 β-lactamase inhibited by tazobactam. biorxiv.orgbiorxiv.org This indicates that the initial acyl-enzyme complex can undergo further degradation, leading to a smaller fragment remaining covalently attached to the active site serine. The presence of these fragmented adducts suggests an alternative pathway for inhibition, where the enzyme is inactivated by a smaller, covalently bound molecule derived from tazobactam. Mass spectrometric analysis has also revealed other adducts, including those with mass increases of 52 Da and 88 Da, the latter corresponding to a hydrated aldehyde. nih.govacs.orgnih.gov

Observed Tazobactam-Derived Adducts on Serine β-Lactamases
Adduct Mass (Da)Proposed IdentityEnzymes Where ObservedReference
52Fragmented AdductPC1, TEM-1 nih.gov
70Aldehyde FragmentPC1, TEM-1, GES-1 nih.govbiorxiv.orgbiorxiv.orgacs.orgnih.gov
88Hydrated Aldehyde FragmentPC1, TEM-1 nih.govacs.orgnih.gov

A significant recent finding in the study of tazobactam's mechanism of action is the discovery of an irreversible inactivation pathway involving the formation of a lysinoalanine cross-link. nih.govdoaj.orgnih.gov This mechanism has been observed in the interaction of tazobactam with the extended-spectrum β-lactamase (ESBL) CTX-M-15. nih.govdoaj.orgnih.gov

In this pathway, after the initial acylation of Ser-70, a reaction occurs with the nearby Lys-73 residue, resulting in a covalent cross-link between the two amino acids. nih.govdoaj.orgnih.gov This cross-linking event leads to the loss of the Ser-70 hydroxyl group and the epimerization of this residue, forming a D-amino acid. nih.govdoaj.orgnih.gov The formation of this lysinoalanine bridge represents a novel and irreversible mechanism of β-lactamase inhibition by penicillanic acid sulfones like tazobactam.

Interestingly, this cross-linking mechanism does not appear to be universal for all serine β-lactamases. For example, studies on the GES-1 β-lactamase have shown no evidence of lysinoalanine formation upon inhibition by tazobactam. biorxiv.org This suggests that the specific pathway of inactivation can vary depending on the particular β-lactamase involved, highlighting the complexity of the inhibitor-enzyme interaction. The formation of the cross-link in CTX-M-15 was found to be independent of the deacylating residue Glu-166, as a mutant enzyme still formed the cross-link. nih.govdoaj.orgnih.gov

Formation of Fragmented Adducts and Their Role in Inhibition (e.g., 70 Da Aldehyde).

Comparative Analysis of Tazobactam's Inhibitory Kinetics and Efficiency Across Beta-Lactamase Classes

Tazobactam, a penicillanic acid sulfone, is a mechanism-based inhibitor of serine β-lactamases. Its primary function is to form a covalent acyl-enzyme complex with the active site serine of the β-lactamase, thereby preventing the hydrolysis of β-lactam antibiotics. pnas.orgbiorxiv.org The inactivation process is complex and can proceed through multiple pathways, leading to transiently stable intermediates or irreversible inactivation. biorxiv.orgoup.com

Class A Beta-Lactamases (e.g., TEM, SHV, CTX-M, GES)

Tazobactam is a potent inhibitor of many Class A β-lactamases, including the common TEM and SHV enzymes, as well as the extended-spectrum β-lactamases (ESBLs) like CTX-M and some GES variants. nih.govoup.com The inhibitory process begins with the formation of an acyl-enzyme intermediate. biorxiv.orgnih.gov For many Class A enzymes, this initial complex can rearrange to form more stable species, such as a trans-enamine, which is considered a chemically inert and long-lived inhibitory species. nih.govacs.orgredemc.net

Studies have shown that with SHV-1, tazobactam predominantly forms this stable trans-enamine intermediate. nih.govacs.org In the case of CTX-M-15, a prevalent ESBL, tazobactam is a highly potent inhibitor, with a 50% inhibitory concentration (IC50) value of 6 nM. asm.org The mechanism of inhibition for CTX-M-15 by tazobactam has been shown to involve the formation of a Ser70-Lys73 cross-link, leading to irreversible inactivation. asm.org For CTX-M-9, another member of the CTX-M family, tazobactam exhibits a Ki value of 1.6 ± 0.3 μM and its inactivation pathway involves multiple steps with the formation of several adducts. nih.gov

However, the effectiveness of tazobactam can be compromised by mutations in these enzymes. For instance, some inhibitor-resistant TEM variants show reduced susceptibility to tazobactam. oup.com Interestingly, a novel CTX-M variant, CTX-M-190, has been identified that is highly resistant to tazobactam, with a 77-fold higher IC50 compared to its parent enzyme, CTX-M-55. nih.gov

The interaction of tazobactam with GES-type β-lactamases is also complex. While tazobactam can effectively inhibit the GES-2 carbapenemase, the GES enzymes, in general, are not well inhibited by tazobactam. contagionlive.comnih.gov For GES-1, an ESBL, tazobactam is a less potent inhibitor compared to its effect on other ESBLs, with an IC50 of 444 nM. biorxiv.org The inhibition of GES-1 by tazobactam proceeds through the formation of a 70 Da aldehyde fragment from the inhibitor. biorxiv.orgresearchgate.net

EnzymeTazobactam IC50 (nM)Tazobactam Ki (µM)Key Mechanistic Features
CTX-M-15 6 asm.orgForms Ser70-Lys73 cross-link. asm.org
CTX-M-9 1.6 ± 0.3 nih.govMulti-step inactivation with several adducts. nih.gov
GES-1 444 biorxiv.orgForms a 70 Da aldehyde adduct. biorxiv.orgresearchgate.net
TEM-30 Lower than clavulanate or sulbactam oup.comMore potent than clavulanate or sulbactam. oup.com
TEM-31 Lower than clavulanate or sulbactam oup.comMore potent than clavulanate or sulbactam. oup.com
OHIO-1 (Met69Ile) As effective as clavulanate oup.com

Class C Beta-Lactamases (e.g., AmpC)

Tazobactam's activity against Class C β-lactamases, such as AmpC, is generally considered weaker compared to its potent inhibition of many Class A enzymes. nih.govwikipedia.org While tazobactam can inhibit AmpC enzymes, the inactivation rates are often lower and the partition ratios (the number of inhibitor molecules hydrolyzed for each inactivation event) are substantially higher. pnas.org For example, with AmpC from E. coli (AmpCEC), tazobactam exhibits a very slow dissociation rate, but the inactivation rate is low, and the partition ratio is high, explaining its lower potency against this enzyme. pnas.org

Kinetic studies have shown that tazobactam can form a stable complex with the P99 cephalosporinase (B13388198), a Class C enzyme, with a UV maximum at 295 nm. nih.govresearchgate.net The number of hydrolytic turnovers of tazobactam before inactivation of the P99 enzyme was determined to be 50. nih.gov Despite being susceptible to hydrolysis by AmpC, piperacillin (B28561)/tazobactam is a weak inducer of AmpC expression, which can be a factor in its clinical utility. nih.govcontagionlive.com Some studies suggest that increasing the concentration of tazobactam can lead to significant inhibition of total β-lactamase activity in isolates producing AmpC enzymes. oup.com

Interactions with Other Serine Beta-Lactamase Types (e.g., OXA)

Tazobactam is generally a poor inhibitor of Class D β-lactamases, also known as oxacillinases (OXA). acs.orgresearchgate.net This is a significant limitation as OXA-type enzymes, such as OXA-48 and its variants, are clinically important carbapenemases. asm.org The mechanistic basis for this poor inhibition lies in a different reaction pathway compared to that observed with Class A enzymes. acs.orgresearchgate.net

In OXA-10, a Class D enzyme, the reaction with tazobactam does not favor the formation of the stable trans-enamine intermediate that is key to the inhibition of many Class A enzymes. acs.orgresearchgate.net Instead, the reaction pathway in OXA-10 leads to the formation of an α,β-unsaturated acrylate, and the initial imine intermediate is more likely to undergo hydrolysis, regenerating the active enzyme. acs.orgresearchgate.net This hydrolysis pathway is dominant, explaining why tazobactam does not effectively inhibit OXA-10. acs.orgresearchgate.net Similarly, OXA-1 β-lactamase is resistant to inactivation by tazobactam, with a high Ki value of 80 ± 14 μM. asm.org While most OXA enzymes are resistant, some exceptions exist, such as OXA-29, which is inhibited by tazobactam. researchgate.net

Mechanistic Distinctions and Similarities with Other Beta-Lactamase Inhibitors (e.g., Sulbactam, Clavulanate)

Tazobactam, sulbactam, and clavulanate are all mechanism-based inhibitors that acylate the active site serine of β-lactamases. oup.com However, there are significant differences in their inhibitory profiles and the stability of the intermediates they form.

Key Similarities:

All three inhibitors are penicillanic acid derivatives (or an oxapenam in the case of clavulanate) that act as competitive inhibitors. oup.comnih.gov

They all form an initial acyl-enzyme complex with the active site serine of the β-lactamase. biorxiv.orgnih.gov

The reaction mechanism for all three can involve the formation of imine and enamine intermediates. nih.govacs.org

Key Distinctions:

Chemical Structure: Tazobactam and sulbactam are penam (B1241934) sulfones, differing from clavulanate, which is an oxapenam. pnas.orgoup.com Tazobactam is structurally distinguished by its triazole ring. nih.govacs.org

Inhibitory Potency: Tazobactam is often superior to both clavulanate and sulbactam against many clinically important β-lactamases. nih.govacs.org For example, tazobactam is 10-25 times more potent than clavulanate or sulbactam against the TEM-30 and TEM-31 β-lactamases. oup.com

Intermediate Stability: A key difference lies in the stability and predominant population of the intermediates formed. With the SHV-1 enzyme, tazobactam forms a predominant population of a chemically inert trans-enamine. nih.govacs.org In contrast, clavulanate and sulbactam form a mixture of the trans-enamine and more labile species like the cis-enamine and imine. nih.govacs.org The greater stability of the tazobactam-derived trans-enamine intermediate, potentially stabilized by interactions involving its sulfone and triazolyl groups, contributes to its potent inhibitory activity. redemc.net

Partition Ratio: The number of inhibitor molecules hydrolyzed before irreversible inactivation (partition ratio) differs significantly. For instance, with TEM-1, approximately 160 molecules of clavulanic acid are turned over before inhibition, compared to 10,000 molecules of sulbactam. oup.com For the P99 enzyme, tazobactam has a partition ratio of 50. nih.gov

Activity against Specific Enzymes: While all three are generally effective against Class A enzymes, their activity against other classes varies. For example, OXA-type enzymes are largely resistant to all three inhibitors. acs.orgresearchgate.netasm.org Class C enzymes are also generally less susceptible to inhibition by these agents. nih.govwikipedia.org


Structural Biology and Computational Studies of Tazobactam Enzyme Complexes

X-ray Crystallography of Tazobactam-Beta-Lactamase Co-Crystals

X-ray crystallography has been instrumental in providing high-resolution snapshots of tazobactam (B1681243) covalently bound within the active site of various Class A β-lactamases, including SHV-1, TEM-171, GES-2, and CTX-M-15. biorxiv.orgnih.govresearchgate.netpnas.org These crystallographic studies have been crucial in visualizing the precise atomic interactions that govern the inhibition process.

Defining the Molecular Conformation of Bound Tazobactam

Crystallographic evidence has revealed that upon acylation of the active site serine (Ser70), tazobactam can exist in different intermediate forms, most notably as a trans-enamine or an imine. The trans-enamine intermediate is a rearranged, more stable species that is considered a key inhibitory form. core.ac.ukscielo.br For instance, the 1.63 Å resolution crystal structure of tazobactam in complex with the E166A variant of SHV-1 β-lactamase definitively showed tazobactam covalently bound as a trans-enamine intermediate with nearly 100% occupancy in the active site. core.ac.ukscielo.br This conformation is stabilized by favorable intramolecular and intermolecular interactions within the active site. scielo.br

In some crystal structures, such as that of tazobactam with CTX-M-15, the electron density is indicative of a ring-opened imine intermediate. biorxiv.org However, the presence of the trans-enamine tautomer cannot always be fully ruled out, suggesting a potential equilibrium between these two forms. biorxiv.org The specific conformation adopted by tazobactam can be influenced by the specific β-lactamase and the experimental conditions. nih.govresearchgate.net For example, in complexes with TEM-171, two different conformations of the tazobactam intermediate were observed, potentially representing different stages along the deacylation pathway. nih.govresearchgate.net

Elucidation of Key Amino Acid Residues Involved in Active Site Recognition and Covalent Linkage

The crystal structures of tazobactam-β-lactamase complexes have meticulously detailed the key amino acid residues that form a network of interactions with the inhibitor, anchoring it within the active site and facilitating its covalent attachment. The catalytic Ser70 residue is universally involved in forming the initial covalent bond with the β-lactam ring of tazobactam. researchgate.netpnas.orgnih.gov

Beyond the initial acylation, a constellation of other residues plays critical roles:

Ser130: This residue is crucial for the proper positioning of the inhibitor and is involved in hydrogen bonding interactions that stabilize the bound tazobactam. pnas.org In some inhibitor-resistant variants, a mutation at this position, such as Ser130Gly, can weaken the binding affinity for tazobactam. biorxiv.org

Lys73: This residue is part of the conserved SXXK motif in Class A β-lactamases and is involved in the catalytic mechanism. In the CTX-M-15-tazobactam complex, Lys73 is involved in a lysinoalanine cross-link with Ser70 upon prolonged exposure to the inhibitor, representing a distinct inhibitory mechanism. pnas.orgnih.gov

Glu166: This residue acts as a general base in the deacylation step of substrate hydrolysis. In many crystallographic studies, an E166A mutant is used to trap the acyl-enzyme intermediate, highlighting its importance in the catalytic cycle. researchgate.net

Asn132, Asn170, Thr235, and Lys234: These residues are also frequently observed to form hydrogen bonds and other non-covalent interactions with the bound tazobactam, contributing to the stability of the inhibitory complex. pnas.orgacs.org

The following table summarizes key crystallographic data for several tazobactam-β-lactamase complexes:

β-LactamasePDB IDResolution (Å)Observed Tazobactam IntermediateKey Interacting Residues
SHV-1 (E166A) 1TCO1.63trans-enamineSer70, Ser130, Asn132, Lys234
SHV-1 (S130G) 1TDG1.8Acyclic species, aldehydeSer70, Glu166
TEM-171 7QNK2.5trans-enamineSer70
GES-2 3O5N1.65Acyl-enzyme complexSer70
CTX-M-15 7BDS0.91Imine intermediateSer70, Lys73

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations

NMR spectroscopy has served as a valuable complementary technique to X-ray crystallography for studying the interaction between tazobactam and β-lactamases in solution. While crystallography provides static, high-resolution images of the enzyme-inhibitor complex, NMR can offer insights into the dynamic aspects of the interaction and the fate of the inhibitor over time.

¹H NMR spectroscopy has been used to monitor the hydrolysis of tazobactam by β-lactamases like TEM-1. nih.gov These studies can distinguish between the intact inhibitor and its hydrolyzed products, providing information on the efficiency of the enzyme and the stability of the inhibitor in the presence of the enzyme. nih.gov By comparing the NMR spectra of tazobactam alone with that in the presence of the enzyme, researchers can track the chemical changes occurring in the inhibitor molecule as it is processed by the β-lactamase. nih.gov Reinvestigations into the mechanisms of tazobactam and sulbactam (B1307) using NMR, alongside mass spectrometry and crystallography, have suggested that extensive fragmentation of the initial acyl-enzyme complex may not be the primary route of inhibition.

Computational Modeling and Simulation Techniques

Computational approaches, including molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, have provided a dynamic and energetic perspective on the inhibition of β-lactamases by tazobactam, complementing the experimental data from crystallography and NMR. researchgate.net

Molecular Dynamics Simulations of Inhibitor-Enzyme Interactions

MD simulations have been employed to investigate the stability of different intermediates of tazobactam when bound to β-lactamases such as SHV-1. These simulations can model the movements of the inhibitor and the surrounding amino acid residues over time, providing insights into the conformational changes that occur during the inhibition process. For instance, MD studies have suggested that the conformation of the imine intermediate determines the subsequent formation of the trans-enamine intermediate. The triazolyl ring of tazobactam has been observed to form stable hydrogen bonds with residues like Asn170 and Thr167, which restricts the rotation around the C5-C6 bond and favors the formation of the trans-enamine. MD simulations have also been used to explore the differences in interaction between tazobactam and its close analog, sulbactam, with β-lactamases, helping to explain their different inhibitory profiles.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Pathways

QM/MM calculations offer a powerful tool to study the electronic rearrangements that occur during the chemical reactions of tazobactam inhibition. In this hybrid method, the core of the active site, including the inhibitor and key catalytic residues, is treated with high-level quantum mechanics, while the rest of the protein is modeled using classical molecular mechanics. This approach allows for the investigation of reaction pathways and the determination of the relative stabilities of different chemical species.

Recent QM/MM calculations have been used to verify the tautomeric form of enzyme-bound penicillanic acid sulfones. For a derivative of tazobactam, enmetazobactam (B1664276), QM/MM calculations revealed that the trans-enamine is the most thermodynamically stable tautomer in the active site of the GES-1 β-lactamase, adopting a conformation that best matches the experimentally observed electron density. These computational findings are crucial for accurately interpreting crystallographic data, especially when the resolution is not sufficient to definitively distinguish between different tautomers.

Impact of Beta-Lactamase Mutational Variants on Tazobactam's Structural Interactions and Inactivation

The clinical efficacy of β-lactam/β-lactamase inhibitor combinations is persistently challenged by the emergence of mutations within the β-lactamase enzymes. These mutations can alter the structural and chemical environment of the active site, thereby diminishing the inhibitory capacity of compounds like tazobactam. The impact of these variants on tazobactam's interactions and inactivation has been the subject of extensive structural and computational investigation, revealing sophisticated mechanisms of resistance.

Mutations conferring resistance to β-lactamase inhibitors can arise in various classes of these enzymes, with significant variants identified in Class A and Class C β-lactamases. oup.com In Class A enzymes, particularly the widespread TEM and SHV families, specific amino acid substitutions are known to confer resistance to inhibitors. oup.com For instance, mutations at positions such as Met69, Ser130, Arg244, and Asn276 (Ambler numbering) have been extensively studied. oup.comrcsb.org Similarly, in Class C enzymes like AmpC from Pseudomonas aeruginosa, alterations in the enzyme structure can lead to resistance against ceftolozane (B606591)/tazobactam combinations. nih.govelsevier.es

Structural Basis of Resistance in Class A Mutants:

Crystallographic studies have provided atomic-level insights into how these mutations affect tazobactam binding. A key residue involved in the inhibition mechanism is Ser130. rcsb.org The mutation of Ser130 to Glycine (S130G) in the SHV-1 β-lactamase results in an enzyme variant with weaker binding affinity for tazobactam. rcsb.org The crystal structure of the S130G SHV-1 variant in complex with tazobactam revealed that while acylation of the catalytic Ser70 still occurs, the resulting acyclic intermediate is poorly positioned within the active site's oxyanion hole, hindering the catalytic process. rcsb.org Furthermore, the uncomplexed S130G enzyme structure showed the absence of a critical water molecule typically activated by Glu166, which is essential for catalysis. rcsb.org

Another significant mutation, Met69Ile (M69I) in the SHV-family OHIO-1 β-lactamase, also confers resistance. oup.com Structural analysis of the M69V mutant of SHV-1 complexed with tazobactam suggests that this substitution affects the initial binding and orientation of the inhibitor. rcsb.org The mutation is proposed to reduce the likelihood of tazobactam adopting the correct conformation for efficient acylation, thereby lowering the level of enzyme inhibition and leading to resistance. rcsb.org

In the TEM family, mutations at Arg244 to either Serine or Cysteine (R244S/C) result in inhibitor-resistant enzymes. oup.com Kinetic studies have demonstrated that while these mutants (TEM-30 and TEM-31) show resistance, tazobactam remains a more potent inhibitor against them compared to clavulanate or sulbactam. oup.com

Computational and data mining studies of TEM β-lactamase variants further support these findings. Molecular docking analyses have shown that tazobactam generally records a low binding energy against a wide range of TEM mutants, indicating a strong potential to inhibit their catalytic activity despite the presence of mutations. researchgate.netnih.gov

The CTX-M family, another group of Class A extended-spectrum β-lactamases (ESBLs), is also a target for tazobactam. Ultrahigh-resolution X-ray crystallography of CTX-M-15 exposed to tazobactam revealed a distinct inactivation mechanism. asm.org Instead of a simple, slowly hydrolyzing acyl-enzyme complex, a permanent modification occurs: a lysinoalanine cross-link forms between the catalytically critical residues Lys73 and Ser70. asm.org This covalent modification, which involves the loss of the Ser70 hydroxyl group and epimerization at its alpha-carbon, results in the irremediable inactivation of the enzyme. asm.org

Interactive Data Table: Impact of Class A Beta-Lactamase Mutations on Tazobactam Inhibition Below is a summary of key mutational variants in Class A β-lactamases and their documented effects on tazobactam interactions.

Enzyme FamilyVariantMutation(s)Key Research FindingsReference(s)
SHV Inhibitor-ResistantS130GAlters tazobactam intermediate positioning; reduces binding affinity. rcsb.org
SHV Inhibitor-ResistantM69VReduces the formation of the inhibitory trans-enamine acyl-enzyme intermediate. rcsb.org
OHIO-1 (SHV-like) Inhibitor-ResistantM69IConfers resistance, but tazobactam remains as effective as clavulanate. oup.com
TEM TEM-30R244STazobactam is 10-25 fold more potent than clavulanate or sulbactam against this variant. oup.com
TEM TEM-31R244CTazobactam is 10-25 fold more potent than clavulanate or sulbactam against this variant. oup.com
GES GES-5, GES-6E104K, G170SShowed higher IC50 values for tazobactam compared to other GES variants. nih.gov
CTX-M CTX-M-15N/A (Wild-Type)Inactivated by tazobactam via formation of a permanent Ser70-Lys73 cross-link. asm.org

Structural Basis of Resistance in Class C Mutants:

Resistance to the ceftolozane-tazobactam combination in P. aeruginosa is frequently linked to mutations in the chromosomally encoded Class C β-lactamase, AmpC. nih.gov These mutations often manifest as amino acid substitutions, insertions, or deletions. nih.govelsevier.es Studies on clinical isolates that developed resistance during therapy have identified several key mutations in AmpC, including T96I, E247K, G183V, and a significant deletion spanning residues G229 to E247. elsevier.es Other impactful mutations include F121L and P154L, which are predicted to enlarge the substrate-binding pocket, likely hindering the effective binding of tazobactam. asm.org The accumulation of various mutations in the omega loop and other domains of AmpC can confer an extended-spectrum resistance profile, reducing susceptibility to advanced cephalosporin-tazobactam combinations. asm.org

Interactive Data Table: AmpC Mutational Variants and Tazobactam Resistance This table details specific mutations in P. aeruginosa AmpC that have been associated with resistance to ceftolozane/tazobactam.

OrganismEnzymeMutation(s)Impact on Ceftolozane/TazobactamReference(s)
P. aeruginosaAmpC (PDC)G156DResistance nih.gov
P. aeruginosaAmpC (PDC)E219KResistance nih.gov
P. aeruginosaAmpC (PDC)ΔG202-E219Resistance nih.gov
P. aeruginosaAmpCT96IResistance developed during therapy elsevier.es
P. aeruginosaAmpCE247KResistance developed during therapy elsevier.es
P. aeruginosaAmpCG183VNovel mutation leading to resistance during therapy elsevier.es
P. aeruginosaAmpCDeletion (G229–E247)Resistance developed during therapy elsevier.es
P. aeruginosaAmpCF121L, P154LPredicted to enlarge substrate binding pocket, increasing resistance. asm.org

Synthetic Methodologies and Chemical Derivatization of Tazobactam

Development of Improved Synthetic Routes for Tazobactam (B1681243)

The synthesis of tazobactam has evolved significantly since its inception, with research focusing on increasing efficiency, reducing costs, and improving the environmental footprint of the manufacturing process. Traditional routes often suffered from low yields, the use of hazardous reagents, and the formation of difficult-to-separate isomers. scholarsresearchlibrary.comgoogle.com

Efforts to boost the yield and purity of tazobactam have centered on optimizing reaction conditions and introducing novel catalytic systems. One improved process describes a 40-45% higher yield compared to first-generation manufacturing methods, making it more suitable for large-scale synthesis. scholarsresearchlibrary.com This has been achieved through shorter reaction times and easier workup procedures that circumvent the need for cryogenic temperatures and column chromatography. scholarsresearchlibrary.com

Key strategies have included:

Introduction of Phase Transfer Catalysts : In the initial steps of synthesis, the use of a phase transfer catalyst has been shown to improve both the reaction rate and the purity of the product. patsnap.com

Environmentally Friendly Oxidation : The adoption of a hydrogen peroxide-cobalt acetate (B1210297) catalytic oxidation system offers good reaction selectivity, high yield, and the benefit of catalyst recyclability. google.compatsnap.com This replaces harsher oxidizing agents like potassium permanganate (B83412) used in earlier syntheses. scholarsresearchlibrary.comgoogle.com

Optimized Reagent Use : In a synthetic route starting from 6-aminopenicillanic acid (6-APA), careful optimization of each step led to an increase in the total yield from approximately 20% reported in the literature to over 30%. lookchem.com

Control of By-products : A method was developed to address the formation of six-membered ring by-products during the azidation reaction. google.com By adding a sulfur atom single oxidation step, the transformation of the desired five-membered ring product into the unwanted six-membered isomer is effectively controlled. google.com

The table below summarizes the impact of some of these improvements.

Improvement StrategyReported AdvantageSource
Phase Transfer CatalysisIncreased reaction rate and product purity. patsnap.com
H₂O₂-Cobalt Acetate OxidationGood selectivity, high yield, catalyst recyclability. google.compatsnap.com
Stepwise OptimizationTotal yield increased from ~20% to 30.93%. lookchem.com
Sulfur Atom Single OxidationControlled formation of six-membered ring by-products. google.com

One synthetic route addresses this by reacting an intermediate with silver triazole, which avoids the formation of a key isomer and results in a total yield two to three times higher than previously reported procedures. researchgate.net Another patented method focuses on preventing the ring expansion of the five-membered thia-azabicyclo ring into a six-membered ring by-product. google.com This is achieved by oxidizing the sulfur atom early in the synthetic sequence, which blocks the electronic rearrangement responsible for the isomerization. google.com The precise control over stereocenters is a mandatory requirement for biological activity and is heavily scrutinized by regulatory authorities. unipv.it

Continuous flow chemistry has emerged as a powerful technology to address many of the shortcomings of traditional batch synthesis for tazobactam and its precursors. scitube.ioscipod.global This approach offers enhanced safety, efficiency, and scalability. scitube.ionih.gov By using connected reactors through which reactants are continuously fed, the volume of hazardous materials at any given time is significantly reduced. scitube.io

A combined continuous-flow and batch process for tazobactam synthesis demonstrated a total yield of 37.1%, an improvement over the 30.1% yield from a fully batch process. researchgate.netnih.gov This hybrid method also achieved a 7% reduction in the process mass intensity (PMI), a measure of the process's environmental efficiency. nih.gov Researchers have successfully applied flow chemistry to several key steps in the synthesis, including:

Synthesis of 1,2,3-triazole : An innovative three-step continuous flow process was developed to produce 1,2,3-triazole, a key building block of tazobactam. scitube.ioscipod.global This method uses inexpensive starting materials (glyoxal and hydrazine) and water as a solvent, enhancing safety and sustainability. scitube.ioscipod.global

Deprotection Step : A continuous flow method using m-cresol (B1676322) in a microreactor was developed for the efficient removal of the diphenylmethyl (DPM) carboxyl protecting group from β-lactam antibiotic intermediates. lookchem.comresearchgate.net

Multi-step Synthesis : In one study, the first three steps and the final step of the tazobactam synthesis were converted to a continuous flow process. nih.gov This not only improved the yield but also significantly enhanced procedural safety and reduced reaction times. researchgate.net

The following table compares the batch and combined flow/batch methods for tazobactam synthesis.

ParameterBatch MethodFlow & Batch MethodSource
Total Yield 30.1%37.1% researchgate.netnih.gov
Purity >99.5%>99.8% researchgate.netnih.gov
Process Mass Intensity (PMI) -7% reduction nih.gov
Safety Higher risk with hazardous intermediates.Enhanced safety due to smaller reaction volumes. scitube.io

Control of Stereochemistry and Isomer Formation During Synthesis.

Design and Synthesis of Novel Tazobactam Derivatives and Analogs

Building upon the structural framework of tazobactam, researchers have designed and synthesized new derivatives and analogs to broaden the spectrum of activity against different β-lactamase enzymes.

Enmetazobactam (B1664276) is a novel β-lactamase inhibitor that is structurally derived from tazobactam. acs.orgacs.org It is distinguished by the methylation of tazobactam's triazole moiety, which creates a zwitterionic molecule. acs.orgacs.org This structural modification results in high permeability into the bacterial cell wall. acs.orgacs.org The chemical name for enmetazobactam is (2S,3S,5R)-3-methyl-3-[(3-methyl-1H-1,2,3-triazol-3-ium-1-yl) methyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide. ijbcp.com The synthesis of this derivative was part of an extensive research and development program aimed at designing compounds that could effectively inhibit a broad spectrum of extended-spectrum β-lactamases (ESBLs), particularly those for which tazobactam is less effective. acs.orgacs.org

A variety of penam (B1241934) sulfone derivatives have been synthesized to explore structure-activity relationships and identify compounds with improved or altered inhibitory profiles against different classes of β-lactamases. researchgate.netjst.go.jp These modifications often target the side chain attached to the penam core.

One series of derivatives involved the synthesis of 2β-[(4-substituted)-1,2,3-triazol-1-yl]methyl penicillanic acid sulfones. jst.go.jp These compounds showed good inhibitory activity against penicillinase and cefotaximase enzymes but were weaker against cephalosporinases. jst.go.jp Another study focused on synthesizing penam sulfones with 2β-substituted-oxyimino and -hydrazone groups, with the oxime-containing derivatives showing strong inhibition of TEM-1 and CTX-1 enzymes. researchgate.net

Further research has explored using allyl and propargyl substituted penam sulfones as versatile intermediates for creating new inhibitors. nih.gov Triazoles prepared from the propargyl penam sulfone intermediate exhibited good activity against multiple representative enzymes. nih.gov The length and composition of the C2 side chain have also been shown to profoundly affect the formation of stable inhibitory intermediates with β-lactamase enzymes. plos.org

The table below lists examples of synthesized penam sulfone derivatives.

Derivative ClassTarget ModificationReported ActivitySource
2β-[(4-substituted)-1,2,3-triazol-1-yl]methyl penicillanic acid sulfonesSubstitution on the triazole ring.Good activity against penicillinase and cefotaximase. jst.go.jp
2β-substituted-oxyimino penam sulfonesAddition of oxyimino groups at the 2β position.Strong inhibition of TEM-1 and CTX-1 enzymes. researchgate.net
Propargyl-derived triazole penam sulfonesUse of a propargyl intermediate to form triazoles.Good activity against several representative enzymes. nih.gov
C-6 Alkylidene penam sulfonesIntroduction of an alkylidene group at the C-6 position.Potent inhibition of certain β-lactamases. asm.org

Synthesis of N-Methylated Tazobactam (Enmetazobactam).

Structure-Activity Relationship (SAR) Studies for Beta-Lactamase Inhibitory Activity

Tazobactam is a penicillanic acid sulfone derivative. scholarsresearchlibrary.com Its structure is closely related to that of penicillins but with critical modifications that transform it from an antibiotic into a dedicated β-lactamase inhibitor. pnas.org The core structure consists of a bicyclic system containing a β-lactam ring fused to a thiazolidine (B150603) ring, which is oxidized to a sulfone. pnas.org Key structural features essential for its inhibitory activity include the absence of a C-6 side chain, the presence of the sulfone group, and the specific triazolylmethyl group at the C-3 position. pnas.orgtandfonline.com

The mechanism of inhibition involves the acylation of a key serine residue within the active site of the β-lactamase enzyme. acs.org Following this initial step, the tazobactam molecule undergoes a series of chemical rearrangements, including β-elimination and the opening of the five-membered ring to form a stable, inactive enzyme-inhibitor complex. acs.orgnih.gov This process effectively sequesters the enzyme, preventing it from hydrolyzing partner β-lactam antibiotics. acs.org

Derivatization of tazobactam has been explored to understand and improve its inhibitory profile. For instance, the N-methylated derivative, enmetazobactam, has been developed as a new-generation inhibitor. pnas.org Theoretical calculations have also been employed to correlate electronic properties, such as the HOMO-LUMO gap and molecular hardness, with the biological activity of tazobactam and related inhibitors like clavulanic acid and sulbactam (B1307). worldscientific.com These studies help in the rational design of new, potentially more effective, inhibitor compounds. worldscientific.com The triazole ring, in particular, is considered to play a pivotal role in the high potency of tazobactam. tandfonline.com

Structural FeatureContribution to ActivityReference
Penam Sulfone CoreThe core scaffold provides the necessary geometry for binding to the β-lactamase active site. The oxidation to a sulfone significantly enhances inhibitory potency compared to a simple thiazolidine ring. pnas.org
Absence of C-6 Side ChainThis modification results in a loss of significant antibacterial activity but gains potent serine β-lactamase (SBL) inhibition. pnas.org
β-Lactam RingThis strained four-membered ring is the reactive center, responsible for acylating the active site serine of the β-lactamase, initiating the inhibition cascade. acs.orgnih.gov
1H-1,2,3-Triazol-1-yl-methyl GroupThis specific side chain at the C-3 position is crucial for tazobactam's high potency, distinguishing it from other inhibitors like sulbactam. It is considered pivotal for its efficacy. scholarsresearchlibrary.comtandfonline.com

Exploration of Tazobactam's Coordination Chemistry with Metal Ions for Novel Applications

The field of coordination chemistry explores the interaction of metal ions with organic molecules (ligands) to form complex structures with unique properties. csbsju.edu The complexation of drug molecules like tazobactam with metal ions can lead to the development of novel materials with modified or enhanced biological or chemical properties. ijpcbs.com Transition metals are often used due to their ability to form stable complexes with variable coordination numbers. tutorchase.com

Research into the coordination chemistry of tazobactam has led to the synthesis and characterization of the first crystal structures of tazobactam coordinating to a metal site. researchgate.net Specifically, two novel silver(I)-tazobactam frameworks, designated as [Ag(I)-Tazo] and [Ag(I)-Tazo2], have been successfully prepared using mechanochemistry, a green synthetic route. researchgate.net

In these structures, the tazobactam molecule acts as a ligand, coordinating with the Ag(I) metal centers. X-ray crystallography revealed that tazobactam coordinates to the silver ions through its carboxylate group and the N4 atom of the triazole ring. researchgate.net This binding links the individual units into extended metal-organic frameworks (MOFs). researchgate.net The development of these silver-tazobactam frameworks was driven by the potential for synergistic antimicrobial effects, combining the well-known antibacterial action of silver with the β-lactamase inhibitory function of tazobactam. researchgate.net This research opens a new avenue for designing advanced antimicrobial agents by integrating established drugs into novel metallo-organic structures. researchgate.net

Metal-Tazobactam ComplexMetal IonSynthesis MethodKey FindingsReference
[Ag(I)-Tazo]Silver (Ag I)MechanochemistryFirst reported crystal structure of tazobactam coordinated to a metal. Forms a 3D metal-organic framework. researchgate.net
[Ag(I)-Tazo2]Silver (Ag I)MechanochemistryA second novel framework demonstrating the versatility of tazobactam as a ligand in coordination chemistry. Showed promising antimicrobial activity. researchgate.net

Bacterial Resistance Mechanisms Against Tazobactam Containing Antimicrobial Regimens

Upregulation and Hyperproduction of Beta-Lactamases

One of the primary mechanisms by which bacteria develop resistance to tazobactam-containing combinations is through the increased production of β-lactamase enzymes. medrxiv.orgfrontiersin.org This hyperproduction can overwhelm the tazobactam (B1681243) molecules present, allowing the surplus β-lactamase to hydrolyze the partner β-lactam antibiotic. medrxiv.org This phenomenon can occur through two main genetic strategies: the amplification of plasmid-mediated β-lactamase genes and the overexpression of chromosomally-encoded β-lactamases.

Plasmids, which are extrachromosomal DNA molecules, often carry β-lactamase genes and can be transferred between bacteria, facilitating the spread of resistance. nih.govulisboa.pt A significant mechanism of resistance to piperacillin-tazobactam (B1260346) is the amplification of these plasmid-located β-lactamase genes. researchgate.netoup.com Studies have shown that bacteria can increase the copy number of genes such as blaTEM-1, blaCTX-M-15, blaSHV33, and blaOXA-1. nih.govoup.com

For instance, in some clinical isolates of Escherichia coli, resistance to piperacillin-tazobactam has been directly linked to the hyperproduction of the TEM-1 β-lactamase. frontiersin.org This can be a result of mutations in the promoter region of the blaTEM-1b gene, leading to increased transcription. frontiersin.org In other cases, the entire gene undergoes amplification, leading to a higher gene dosage and consequently, a greater amount of the enzyme is produced. asm.org Research has documented a significant increase in the copy number of the blaTEM-1 gene, with as many as 113 copies per cell observed when exposed to subinhibitory concentrations of piperacillin-tazobactam. asm.org This gene amplification allows the bacteria to produce enough β-lactamase to overcome the inhibitory effect of tazobactam. asm.org

Heteroresistance, a phenomenon where a subpopulation of resistant cells exists within a larger susceptible population, has also been attributed to the amplification of plasmid-borne β-lactamase genes. nih.govoup.com In Klebsiella pneumoniae, heteroresistance to piperacillin-tazobactam has been mediated by an increased copy number of multiple β-lactamase genes, including blaCTX-M-15, blaSHV33, blaOXA-1, and blaTEM-1. nih.govoup.com

Table 1: Plasmid-Mediated β-Lactamase Genes Associated with Tazobactam Resistance

Gene Organism Mechanism Reference
blaTEM-1 Escherichia coli Gene amplification and hyperproduction frontiersin.orgasm.org
blaCTX-M-15 Klebsiella pneumoniae Tandem gene amplification nih.govoup.com
blaSHV33 Klebsiella pneumoniae Tandem gene amplification oup.com
blaOXA-1 Klebsiella pneumoniae Tandem gene amplification nih.govoup.com

In addition to plasmid-mediated genes, bacteria can also overexpress β-lactamases that are encoded on their chromosomes. A prominent example is the AmpC β-lactamase, a class C enzyme. mdpi.comfrontiersin.org In some bacterial species, such as Enterobacter cloacae, Klebsiella aerogenes, and Citrobacter freundii, the chromosomal ampC gene is inducible. mdpi.com Exposure to certain β-lactam antibiotics can trigger the derepression of this gene, leading to the hyperproduction of the AmpC enzyme and subsequent resistance to combinations like piperacillin-tazobactam. mdpi.com

Mutations in the regulatory systems of these chromosomal genes, such as in the promoter or attenuator regions, can also lead to a stable and non-inducible overexpression of AmpC. mdpi.com In Pseudomonas aeruginosa, overexpression of the chromosomal cephalosporinase (B13388198) AmpC is a common mutation-driven resistance mechanism. asm.org Studies have shown that the development of high-level resistance to ceftolozane-tazobactam in P. aeruginosa can occur through multiple mutations that result in both the overexpression and structural modification of AmpC. asm.org In some cases, the combination of AmpC hyperproduction and reduced outer membrane permeability can lead to decreased susceptibility to carbapenems. frontiersin.org

Table 2: Chromosomally-Encoded β-Lactamases and Tazobactam Resistance

Enzyme Gene Organism Mechanism of Upregulation Reference
AmpC ampC Enterobacter cloacae, Klebsiella aerogenes, Citrobacter freundii Inducible derepression mdpi.com
AmpC ampC Pseudomonas aeruginosa Mutation-driven overexpression asm.org
CmcB cmcB Chromobacterium violaceum Hyperproduction due to ampD1 mutations asm.org

Amplification of Plasmid-Mediated Beta-Lactamase Genes (e.g., blaTEM-1B, CTX-M).

Emergence of Inhibitor-Resistant Beta-Lactamase Variants

Another significant strategy employed by bacteria to evade tazobactam is the evolution of β-lactamase variants that are inherently resistant to its inhibitory action. acs.orgimrpress.com These inhibitor-resistant enzymes often arise from point mutations in the genes encoding existing β-lactamases. imrpress.com

Metallo-β-lactamases (MBLs), which belong to Ambler class B, are a group of enzymes that utilize zinc ions for their catalytic activity. nih.govmdpi.com A key characteristic of MBLs is their intrinsic resistance to inhibition by clavulanic acid, sulbactam (B1307), and tazobactam. nih.govmdpi.com The emergence and spread of MBL-producing bacteria, therefore, render tazobactam-containing combinations ineffective. asm.org

MBLs such as VIM (Verona integron-encoded metallo-β-lactamase) and NDM (New Delhi metallo-β-lactamase) are of particular clinical concern. nih.gov These enzymes can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, and are not inhibited by currently available β-lactamase inhibitors like tazobactam. nih.govasm.org The genes encoding MBLs are often located on mobile genetic elements, which facilitates their dissemination among different bacterial species. nih.gov

Oxacillinases (OXAs) are a diverse group of β-lactamases belonging to Ambler class D. mdpi.com While some OXA-type enzymes are susceptible to tazobactam, specific mutations can lead to variants with reduced susceptibility or resistance to this inhibitor. nih.govresearchgate.net For example, the selection of extended-spectrum mutations in narrow-spectrum oxacillinases like OXA-2 and OXA-10 is an emerging mechanism for the in-vivo development of resistance to ceftolozane-tazobactam in Pseudomonas aeruginosa. researchgate.netnih.gov These mutated OXA enzymes can effectively hydrolyze ceftolozane (B606591) and are not efficiently inhibited by tazobactam. researchgate.net

The OXA-50 β-lactamase, found in Pseudomonas aeruginosa, confers resistance to piperacillin-tazobactam. mcmaster.ca Furthermore, variants of OXA-10 have been shown to evolve in vivo, leading to increased resistance to ceftolozane-tazobactam. researchgate.net

Table 3: Examples of Inhibitor-Resistant β-Lactamase Variants

Enzyme Class Specific Enzyme/Variant Mechanism of Resistance Reference
Metallo-β-Lactamase (Class B) VIM, NDM Intrinsic resistance to tazobactam nih.govasm.org
Oxacillinase (Class D) OXA-2, OXA-10 (with extended-spectrum mutations) Reduced inhibition by tazobactam researchgate.netnih.gov
Oxacillinase (Class D) OXA-50 Confers resistance to piperacillin-tazobactam mcmaster.ca

Metallo-Beta-Lactamases (MBLs) as Tazobactam-Resistant Enzymes.

Efflux Pump Overexpression and Regulation

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of substrates, including antibiotics, from the cell. mdpi.comtouro.edu The overexpression of these pumps can reduce the intracellular concentration of tazobactam and its partner β-lactam, thereby contributing to resistance. nih.govasm.org

In Pseudomonas aeruginosa, several efflux pump systems, such as MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM, have been associated with antibiotic resistance. mdpi.comtouro.edu Overproduction of the MexAB-OprM pump, for instance, is linked to increased resistance to β-lactams and β-lactamase inhibitors. touro.edu Similarly, the overexpression of the MexXY pump has been shown to impact the efficacy of tazobactam. researchgate.net

In some cases, resistance to tazobactam-containing regimens arises from a combination of mechanisms. For example, in clinical isolates of Escherichia coli, resistance to piperacillin-tazobactam has been attributed to the simultaneous high production of a β-lactamase and the AcrAB efflux pump. nih.gov A study on P. aeruginosa isolates from bloodstream infections found that overexpression of AmpC was the most prevalent resistance mechanism, followed by the overexpression of the MexY and MexB efflux pumps. asm.org Notably, a significant percentage of isolates non-susceptible to piperacillin-tazobactam overexpressed AmpC. asm.org

Table 4: Efflux Pumps Involved in Tazobactam Resistance

Efflux Pump System Organism Substrates Impact on Tazobactam Regimens Reference
MexAB-OprM Pseudomonas aeruginosa β-lactams, β-lactamase inhibitors Increased resistance touro.edu
MexXY Pseudomonas aeruginosa Aminoglycosides, some β-lactams Reduced efficacy of tazobactam researchgate.net
AcrAB Escherichia coli Multiple antimicrobial agents Contributes to resistance in combination with β-lactamase hyperproduction nih.gov

Mutations in Efflux Pump Regulators (e.g., marR, soxR)

The effectiveness of tazobactam can be compromised by the overexpression of efflux pumps, which actively expel the drug from the bacterial cell. This overexpression is often a result of mutations in the regulatory genes that control the expression of these pumps. Key among these are the global regulators marR and soxR.

In Escherichia coli, mutations that inactivate the repressors MarR and SoxR lead to the increased expression of the transcription activators MarA and SoxS, respectively. biorxiv.orgresearchgate.net These activators, in turn, upregulate a suite of genes involved in multidrug resistance, most notably the AcrAB-TolC efflux pump. researchgate.netmdpi.com Studies have demonstrated that under tazobactam exposure, there is a strong selective pressure for mutations in marR and soxR. biorxiv.org For instance, a significant increase in insertional mutations in marR and soxR was observed in E. coli grown in the presence of tazobactam, indicating that inactivation of these genes confers a survival advantage. biorxiv.org Such mutations are well-characterized and have been previously linked to reduced susceptibility to multiple antibiotics in various pathogens. biorxiv.org

The Lon protease, which degrades the MarA and SoxS activators, also plays a role. Inactivation of the lon gene has been shown to increase susceptibility to tazobactam, likely due to the resulting stabilization of MarA and SoxS and subsequent upregulation of efflux. biorxiv.org In Klebsiella pneumoniae, mutations in regulators like ramR, which controls the expression of the activator ramA, can also lead to the overexpression of the AcrAB-TolC efflux pump and contribute to resistance. mdpi.com The selection for these types of mutations by tazobactam itself is a significant concern, as it can lead to the emergence of multidrug-resistant phenotypes. researchgate.netresearchgate.net

GeneFunctionEffect of Mutation on Tazobactam SusceptibilityOrganism
marR Repressor of the marA activatorInactivation leads to overexpression of AcrAB-TolC efflux pump, reducing susceptibility. biorxiv.orgbiorxiv.orgEscherichia coli
soxR Sensor-regulator of the soxS activatorInactivation leads to overexpression of AcrAB-TolC efflux pump, reducing susceptibility. biorxiv.orgbiorxiv.orgEscherichia coli
lon Protease that degrades MarA and SoxSInactivation increases susceptibility, likely due to stabilization of efflux activators. biorxiv.orgEscherichia coli
ramR Repressor of the ramA activatorMutations can lead to overexpression of the AcrAB-TolC efflux pump. mdpi.comKlebsiella pneumoniae

Alterations in Bacterial Outer Membrane Permeability

The outer membrane of Gram-negative bacteria serves as a formidable barrier, and alterations to its permeability are a key mechanism of resistance against antimicrobial agents, including tazobactam-containing regimens. nih.govdovepress.com Reduced entry of the antibiotic into the bacterial cell can significantly decrease its efficacy. nih.gov This is often achieved through modifications to the protein channels, known as porins, which facilitate the influx of hydrophilic compounds like β-lactams and β-lactamase inhibitors. nih.govmdpi.com

Inherent differences in outer membrane permeability exist between bacterial species. For example, Pseudomonas aeruginosa is known for its low outer membrane permeability, which contributes to its intrinsic resistance to many antibiotics. contagionlive.comasm.org This is partly due to a lower number of porins compared to Enterobacteriaceae. dovepress.com The interplay between reduced permeability and the presence of β-lactamases is crucial; a less permeable outer membrane can act synergistically with enzymatic degradation of the antibiotic in the periplasm, leading to higher levels of resistance. asm.org

Reduced Porin Expression or Modified Porin Channels

A primary mechanism for reducing outer membrane permeability is the downregulation of porin expression or the expression of modified, less permeable porin channels. acs.orgplos.org In many Gram-negative bacteria, such as E. coli and K. pneumoniae, the major non-specific porins OmpF and OmpC are the main entry routes for β-lactam antibiotics. nih.govdovepress.com Clinical isolates resistant to β-lactams often exhibit reduced expression of these porins. plos.org

Bacteria can adapt to antibiotic pressure by shifting the expression from a larger, more permeable porin (like OmpF) to a smaller, more restrictive one (like OmpC). plos.org Furthermore, mutations within the porin channels themselves can significantly impact antibiotic influx. For example, insertions of amino acids in the L3 loop of the OmpK36 porin in K. pneumoniae have been shown to constrict the pore and lead to carbapenem (B1253116) resistance. acs.org Similarly, mutations in E. coli OmpC have been found to alter the electrostatic potential within the channel, thereby reducing the permeability to antibiotics without changing the physical size of the pore. acs.org

The loss of major porins, such as OmpK35 and OmpK36 in K. pneumoniae, is frequently observed in carbapenem-resistant isolates and can reduce the uptake of antibiotics into the periplasm. asm.org This reduction in influx can amplify the effect of β-lactamases, as the enzymes have to deal with a lower concentration of the antibiotic. asm.org Both β-lactams and β-lactamase inhibitors like tazobactam are understood to use these porin channels to enter the cell, so a decrease in porin expression can impair the penetration of both components of the combination therapy. nih.gov

PorinOrganismConsequence of Alteration
OmpF/OmpC Escherichia coliDownregulation or shift in expression reduces permeability to β-lactams. nih.govplos.org Mutations can alter channel electrostatics, hindering antibiotic entry. acs.org
OmpK35/OmpK36 Klebsiella pneumoniaeLoss or modification (e.g., insertions in L3 loop of OmpK36) leads to reduced permeability and resistance. asm.orgacs.org
OprD Pseudomonas aeruginosaRepression or inactivation is a common mechanism of resistance. contagionlive.com

Adaptive Mechanisms and the Selection for Multidrug Resistance Phenotypes Under Tazobactam Exposure

Exposure to tazobactam, even in the absence of a partner β-lactam, can select for mutants with multidrug resistance (MDR) phenotypes. biorxiv.orgresearchgate.netresearchgate.net This is a significant finding, as it suggests that the β-lactamase inhibitor itself can drive the evolution of resistance to a broad range of antibiotics. The primary mechanism underlying this phenomenon is the selection for mutants with increased efflux pump activity. researchgate.net

Studies using transposon mutagenesis have revealed that tazobactam exposure in E. coli selects for mutations in a wide array of genes involved in efflux, including the pumps themselves and their regulators. biorxiv.orgbiorxiv.org This is in contrast to exposure to piperacillin (B28561) alone, which elicits a more limited efflux response. biorxiv.org The selection of mutations in global regulators like marR and soxR is particularly concerning, as the resulting overexpression of efflux pumps like AcrAB-TolC confers resistance to multiple classes of antibiotics. biorxiv.orgresearchgate.net

In addition to efflux, tazobactam has been shown to select for changes in membrane permeability. researchgate.net The combination of increased efflux and decreased influx creates a powerful synergistic mechanism of resistance. Furthermore, research has identified other pathways that may be involved in the adaptive response to tazobactam, including those related to DNA replication and repair, and the shikimate kinase AroK, which has been identified as a potential target of tazobactam. biorxiv.orgresearchgate.net The finding that tazobactam can actively promote the emergence of MDR highlights the need to consider the selective impact of β-lactamase inhibitors when developing new antimicrobial strategies. researchgate.netresearchgate.net

Pharmacological Principles in Pre Clinical Research of Tazobactam

In Vitro Pharmacodynamics of Tazobactam (B1681243) in Infection Models.

Determination of Pharmacodynamic Indices Correlated with Bacterial Efficacy (e.g., %T>threshold).

The pharmacokinetic-pharmacodynamic (PK/PD) index that best predicts the efficacy of tazobactam has been identified as the percentage of the dosing interval during which the free drug concentration remains above a certain threshold (%T>threshold). nih.govasm.orgeuropa.eu This has been demonstrated in studies where tazobactam was combined with various β-lactam antibiotics, including piperacillin (B28561) and ceftolozane (B606591). nih.govasm.org The strength of this correlation is high, with an r-squared value of 0.839, indicating a strong relationship between %T>threshold and antibacterial effect. nih.govasm.org

The specific concentration threshold for tazobactam is not fixed but varies depending on the level of β-lactamase production by the infecting pathogen. nih.govasm.org For instance, in studies with Escherichia coli strains producing different levels of CTX-M-15 β-lactamase, the tazobactam concentration threshold increased with higher enzyme production. nih.govasm.org For low, moderate, and high-level CTX-M-15-producing strains, the thresholds were 0.25, 0.5, and 2 μg/ml, respectively. nih.govasm.org

The required %T>threshold for tazobactam to achieve specific antibacterial endpoints has also been quantified. For net bacterial stasis, a tazobactam %T>threshold of approximately 44.9% is needed. nih.govasm.org To achieve a 1-log10 and 2-log10 reduction in bacterial colony-forming units (CFU)/ml from baseline at 24 hours, the required %T>threshold values were 62.9% and 84.9%, respectively. nih.govasm.org When combined with cefepime (B1668827) against ESBL-producing Enterobacteriaceae, the tazobactam %T>threshold values for net bacterial stasis and a 1-log10 CFU/ml reduction were 21.9% and 52.8%, respectively. nih.govresearchgate.net

Assessment of Antibacterial Effect (ABE) and Prevention of Resistance Emergence (EOR) in Controlled Systems.

In controlled in vitro infection models, the antibacterial effect of tazobactam in combination with a β-lactam partner is directly related to the tazobactam exposure. High tazobactam exposures, when combined with piperacillin, resulted in a significant reduction in bacterial burden, greater than a 2-log10 CFU/ml decrease from baseline at 24 hours. asm.org Conversely, low tazobactam exposures led to bacterial growth similar to that of the control group without the drug. asm.org

The emergence of resistance (EOR) is a critical consideration in antibacterial therapy. For piperacillin/tazobactam, the risk of selecting for resistant subpopulations is most pronounced within a specific range of drug exposure. nih.gov Studies have shown that a %T>MIC of 40%–60% for piperacillin/tazobactam maximally amplifies the emergence of resistance at 24 hours. nih.gov To prevent the emergence of resistance in vitro, a higher target of %T>MIC > 60% is required. nih.gov This suggests that while conventional doses may be effective for bacterial killing, higher exposures are necessary to suppress the development of resistance. nih.gov

The inoculum size of the bacteria can also influence the emergence of resistance. Concerns have been raised about a "mutant selection window" for β-lactams like piperacillin-tazobactam (B1260346), especially in high-inoculum infections. asm.org

Evaluation against Multi-Drug Resistant (MDR) Pathogens in Pre-clinical Models.

Tazobactam, in combination with β-lactam partners like ceftolozane and piperacillin, has demonstrated significant activity against various multi-drug resistant (MDR) Gram-negative pathogens. nih.govnih.gov The addition of tazobactam extends the spectrum of activity of its partner antibiotic to include many extended-spectrum β-lactamase (ESBL)-producing bacteria. nih.govpfizer.com

In studies evaluating ceftolozane/tazobactam, the combination showed potent activity against Pseudomonas aeruginosa, including strains resistant to carbapenems, piperacillin/tazobactam, and ceftazidime. nih.gov It also retained good activity against most ESBL-phenotype E. coli. nih.gov However, its activity against extensively drug-resistant (XDR) strains and some carbapenemase-producers is limited. europa.eunih.gov

Against ESBL-producing E. coli and Klebsiella pneumoniae, ceftolozane/tazobactam demonstrated high susceptibility rates. jidc.org However, the activity was lower against MDR isolates of these same species. jidc.org Similarly, for P. aeruginosa, the susceptibility to ceftolozane/tazobactam was significantly higher in non-MDR isolates compared to MDR isolates. jidc.org

The combination of piperacillin with tazobactam also enhances its activity against piperacillin-resistant, β-lactamase-producing isolates of Enterobacteriaceae and Staphylococcus aureus. uri.edu

Pharmacokinetics of Tazobactam in Animal Models.

Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) in Relevant Species.

The pharmacokinetics of tazobactam have been studied in various animal models, including rats, dogs, and mice.

Absorption and Distribution: Following intravenous administration, tazobactam is distributed in the body. The volume of distribution at steady state (Vss) for tazobactam has been reported to be similar to the extracellular fluid volume. europa.eu In mice, the volume of distribution (V) was estimated to be 1.14 liter/kg. asm.org The binding of tazobactam to plasma proteins is low, around 30%. europa.eu Studies in mice have shown good penetration of tazobactam into the epithelial lining fluid of the lungs. asm.org

Metabolism: Tazobactam undergoes some metabolism. medscape.com In rats, a metabolite identified as M-1, which is a product of the opening of the β-lactam ring, has been found in plasma, urine, and bile. jst.go.jp In vitro studies with mouse plasma and tissue homogenates also showed the production of the M-1 metabolite. jst.go.jp

Excretion: Tazobactam is primarily eliminated through the kidneys. mdpi.com In rats, about 70% of an administered dose of tazobactam is excreted unchanged in the urine within 24 hours, with about 17% excreted as the M-1 metabolite. jst.go.jp The elimination half-life of tazobactam is relatively short. In mice, the half-life was found to be approximately 10 minutes (0.176 hours). asm.org

The following table provides a summary of key pharmacokinetic parameters of tazobactam in different animal species.

ParameterSpeciesValue
Volume of Distribution (V) Mouse1.14 L/kg
Half-life (t1/2) Mouse0.176 hours
Protein Binding Human~30%

Data sourced from multiple preclinical studies.

Analysis of Inter-Individual Variability in Pharmacokinetic Parameters in Animal Studies.

Inter-individual variability in pharmacokinetic parameters is an important consideration in preclinical studies. europa.eu While specific studies focusing solely on the inter-individual variability of tazobactam pharmacokinetics in animals are not extensively detailed in the provided results, some general principles and observations can be made.

Factors such as the health status of the animals (e.g., infection) can influence pharmacokinetic parameters. researchgate.net However, one study found no difference in the pharmacokinetics of a compound in infected versus healthy, uninfected animals. researchgate.net In population pharmacokinetic analyses, which are less common in veterinary medicine compared to human medicine, inter-individual variability is modeled to understand the sources of differences between subjects. europa.euasm.org

In studies involving piperacillin and tazobactam, inter-individual variability has been quantified for various parameters. For example, in a study with healthy human volunteers, the coefficient of variation (CV%) for tazobactam's pharmacokinetic parameters was around 6% for dose-related variability. nih.gov In critically ill human patients, the variability can be much higher. x-mol.net While these are human data, they highlight the importance of assessing such variability in animal models as well to ensure robust preclinical data. The use of a sufficient number of animals in pharmacokinetic/pharmacodynamic studies is crucial to account for expected variability in both pharmacokinetic and pharmacodynamic parameters. europa.eu

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Animal Infection Models

Pharmacokinetic-pharmacodynamic (PK-PD) modeling in animal infection models is a cornerstone in the preclinical assessment of antimicrobial agents like tazobactam. These models are instrumental in deciphering the complex relationship between drug exposure and its antibacterial effect, which is crucial for predicting efficacy and optimizing dosing regimens for human use. By simulating human-like pharmacokinetic profiles in animals, researchers can determine the key PK-PD indices that correlate with successful therapeutic outcomes. For β-lactamase inhibitors such as tazobactam, a critical aspect is to understand the exposure required to protect the partner β-lactam antibiotic from degradation, thereby ensuring its efficacy against resistant pathogens.

Preclinical infection models, such as the neutropenic murine thigh and lung infection models, are widely utilized to establish these PK-PD relationships. nih.gov These models allow for the investigation of drug efficacy under conditions of a compromised immune system, which is representative of many clinically challenging infections. Dose fractionation studies are commonly employed within these models to identify the PK-PD index most predictive of the inhibitor's efficacy. nih.gov For tazobactam, this has often been identified as the percentage of the dosing interval that the free drug concentration remains above a certain threshold (%fT > CT). asm.orgnih.gov The magnitude of this exposure required for a desired antibacterial effect, such as a static effect or a 1-log10 reduction in bacterial count, is a key output of these studies. asm.org

In preclinical studies, the exposure of tazobactam has been directly correlated with antimicrobial efficacy in established animal infection models, most notably the neutropenic murine thigh and lung infection models. These models provide a platform to quantify the impact of varying tazobactam concentrations on the activity of a partner β-lactam against specific pathogens.

A key pharmacodynamic parameter for tazobactam is the percentage of the dosing interval during which the free drug concentration remains above a critical threshold (%fT > CT). asm.org Studies have demonstrated that the efficacy of tazobactam is dependent on this index. For instance, in a neutropenic mouse thigh infection model with Enterobacteriaceae, more frequent dosing of tazobactam (every 2 hours versus every 8 hours) was found to be significantly more efficacious, highlighting the importance of sustained concentrations above a threshold. asm.org In this model, the concentration threshold that best correlated with the effect of tazobactam varied from 0.5 to 2 mg/liter depending on the bacterial strain. asm.org For a static effect, the mean %fT > CT for 0.5 mg/liter tazobactam was 28.2%, and for a 1-log kill, it was 44.4%, when administered with ceftolozane. asm.org

In a neutropenic murine lung infection model against Acinetobacter baumannii isolate AB 25-49, a human-simulated regimen of tazobactam alone resulted in a 1.01 log10 CFU reduction at 24 hours. karger.com When combined with colistin (B93849), the reduction was similar at 1.05 log10 CFU. karger.com In the thigh infection model with the same strain, tazobactam alone was bacteriostatic, with a bacterial growth of 0.25 log10 CFU at 24 hours, compared to a 2.32 log10 CFU increase in control animals. karger.com

The following table summarizes the findings from a study investigating humanized exposures of tazobactam in murine infection models against A. baumannii.

Table 1: Efficacy of Humanized Tazobactam Regimens in Murine Infection Models against A. baumannii. karger.com
Infection ModelBacterial StrainTreatment RegimenChange in log10 CFU at 24h
LungAB 25-49Control+2.47
LungAB 25-49Tazobactam-1.01
LungAB 25-49Tazobactam + Colistin-1.05
ThighAB 25-49Control+2.32
ThighAB 25-49Tazobactam+0.25 (Bacteriostatic)
ThighAB 25-49Tazobactam + Colistin+0.32 (Bacteriostatic)

These data underscore the direct relationship between tazobactam exposure and its ability to produce a bacteriostatic or bactericidal effect in preclinical models, providing a quantitative basis for its therapeutic potential.

Preclinical models, particularly in vitro dynamic models like the hollow-fiber infection model (HFIM), are critical for investigating the ability of antimicrobial regimens to suppress the emergence of resistance. mdpi.com For β-lactam/β-lactamase inhibitor combinations, this involves determining the exposures of both the antibiotic and the inhibitor that prevent the amplification of resistant subpopulations.

Studies have shown that maintaining β-lactam concentrations above a certain multiple of the minimum inhibitory concentration (MIC) is crucial for suppressing resistance. contagionlive.com The addition of tazobactam can effectively lower the required exposure of the partner β-lactam to achieve this. Research on piperacillin/tazobactam in a neutropenic murine thigh infection model with Escherichia coli demonstrated that the %fT > threshold was the pharmacodynamic index that best described its efficacy. nih.gov To suppress resistance, a specific exposure of tazobactam was necessary. nih.gov

In one study using an HFIM, piperacillin-tazobactam was evaluated for its ability to suppress resistance in P. aeruginosa. contagionlive.com At low bacterial inocula, a trough piperacillin/MIC ratio of 3.4 was required to suppress resistance with bolus infusions, while a ratio of 10.4 was needed for prolonged infusions. contagionlive.com However, at higher inocula, resistance was amplified with all tested doses, indicating the challenge of suppressing resistance in high-burden infections. contagionlive.com

A study investigating piperacillin-tazobactam against E. coli found that a combination of piperacillin with 10 μg/ml of tazobactam completely suppressed the emergence of resistant mutants at four times the MIC of piperacillin. asm.org This suppressive effect was more pronounced with tazobactam compared to sulbactam (B1307). asm.org These findings highlight that tazobactam's role extends beyond immediate bactericidal activity to preventing the selection and growth of resistant bacterial strains.

The following table presents data on the frequency of resistant mutants of various Enterobacteriaceae strains when exposed to piperacillin alone versus in combination with tazobactam.

Table 2: Frequency of Resistant Mutants with Piperacillin Alone and in Combination with Tazobactam. asm.org
Bacterial StrainPiperacillin MIC (μg/ml)Frequency of Resistant Mutants (Piperacillin alone at 16x MIC)Effect of Piperacillin + Tazobactam (10 μg/ml)
E. cloacae 40001110-6Complete suppression at 4x MIC
C. freundii 80003210-7Complete suppression at 4x MIC

Correlation of Tazobactam Exposure with Antimicrobial Efficacy in Animal Thigh/Lung Infection Models.

Synergistic Interactions of Tazobactam with Beta-Lactam Antibiotics in Pre-clinical In Vitro and In Vivo Studies

Tazobactam's primary mechanism of action is to act synergistically with β-lactam antibiotics by inhibiting β-lactamase enzymes, which would otherwise inactivate the antibiotic. This synergistic relationship has been extensively documented in numerous preclinical in vitro and in vivo studies.

In vitro, synergy is often assessed using checkerboard microdilution assays and time-kill studies. nih.govresearchgate.net The checkerboard method can determine the Fractional Inhibitory Concentration (FIC) index, where a value of ≤ 0.5 typically indicates synergy. A study on 160 β-lactam-resistant Enterobacteriaceae strains showed significant synergy between piperacillin and tazobactam. nih.gov For strains of E. coli, K. pneumoniae, and P. mirabilis, the mean FIC indices were 0.02, 0.17, and 0.01, respectively, demonstrating potentiation of piperacillin's activity by tazobactam. nih.gov

In vivo studies corroborate these in vitro findings. In a murine thigh infection model, the addition of tazobactam to ceftolozane restored its efficacy against ceftolozane-resistant, ESBL-producing Enterobacteriaceae strains. asm.org Similarly, the combination of meropenem, piperacillin, and tazobactam was shown to be synergistic and bactericidal against MRSA in vitro and effective in clearing the infection in a mouse model. nih.gov This triple combination was found to suppress the evolution of resistance through reciprocal collateral sensitivity. nih.gov

The synergistic interaction is not limited to traditional β-lactams. Studies have explored tazobactam's synergy with other antibiotics as well. For instance, the combination of colistin and ceftolozane/tazobactam showed synergistic and bactericidal effects against carbapenem-resistant Acinetobacter baumannii (CRAB) in time-kill assays. researchgate.net

The following table provides a summary of synergistic interactions of tazobactam with various β-lactam antibiotics against different bacterial species from in vitro studies.

Table 3: In Vitro Synergistic Activity of Tazobactam with Beta-Lactam Antibiotics. nih.gov
Partner AntibioticBacterial SpeciesResistance ProfileMean FIC IndexInterpretation
PiperacillinE. coliRRSS0.02Synergy
PiperacillinK. pneumoniaeRRSS0.17Synergy
PiperacillinP. mirabilisRRSS0.01Synergy
PiperacillinK. pneumoniaeRRRI/R (ESBL-producing)0.03Synergy

*RRSS: Resistant to amoxicillin (B794) and ticarcillin, susceptible to cephalothin (B1668815) and cefotaxime. RRRI/R: Resistant to amoxicillin, ticarcillin, and cephalothin, intermediate/resistant to cefotaxime.

Advanced Analytical Methodologies for Tazobactam Research and Development

Chromatographic Techniques for Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of Tazobactam(1-) and its related substances. These techniques are fundamental in quality control and in-depth research.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis of Tazobactam(1-), particularly for assessing its purity and for quantification in various matrices. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase.

Several studies have detailed the development and validation of RP-HPLC methods for the simultaneous determination of Tazobactam(1-) and its partner antibiotic, piperacillin (B28561). jchr.orgwho.intijpsm.com These methods are designed to be simple, precise, and accurate, adhering to guidelines set by the International Conference on Harmonisation (ICH). jchr.org A typical HPLC system for this purpose includes a C18 column, a mobile phase consisting of a buffer (e.g., potassium dihydrogen orthophosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol), and UV detection at a specific wavelength, often around 215-231 nm. jchr.orgwho.intijpsm.com

Method validation encompasses several key parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For Tazobactam(1-), linearity has been demonstrated over various concentration ranges, with correlation coefficients (r²) consistently exceeding 0.99, indicating a strong linear relationship between concentration and detector response. jchr.orgijpsm.comnih.gov Precision, measured as the relative standard deviation (%RSD), is typically found to be less than 2%, signifying the method's high reproducibility. jchr.orgwho.int Accuracy, often assessed through recovery studies, generally falls within the 98-102% range. ijpsm.com The sensitivity of these methods is highlighted by low LOD and LOQ values, enabling the detection and quantification of minute amounts of Tazobactam(1-). jchr.org

Forced degradation studies are also a critical component of HPLC method development, where the drug substance is subjected to stress conditions such as acid, base, oxidation, and heat. This helps to establish the stability-indicating nature of the analytical method, ensuring that the peaks of any degradation products are well-resolved from the main Tazobactam(1-) peak. jchr.org

Table 1: Representative HPLC Method Parameters for Tazobactam(1-) Analysis

Parameter Condition Reference
Column C18 (4.6 x 250 mm, 5µm) jchr.org
Mobile Phase Methanol: 0.1% Orthophosphoric Acid (85:15) jchr.org
Flow Rate 0.7 mL/min jchr.org
Detection Wavelength 231 nm jchr.org
Linearity Range 2-10 µg/mL jchr.org
Correlation Coefficient (r²) 0.9999 jchr.org
LOD 0.143 µg/mL jchr.org
LOQ 0.435 µg/mL jchr.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Mechanistic Studies

For more in-depth analysis, particularly for the identification and characterization of impurities and for mechanistic studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. resolvemass.ca LC-MS combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection provided by mass spectrometry. resolvemass.ca This combination allows for the determination of the mass-to-charge ratio (m/z) of eluted compounds, facilitating their structural elucidation.

Impurity profiling is a critical application of LC-MS in the pharmaceutical industry to ensure the safety and quality of drug products. resolvemass.cahpst.cz In the context of Tazobactam(1-), LC-MS has been used to identify and characterize process-related impurities and degradation products. semanticscholar.org For instance, studies have utilized LC-MS to investigate impurities in generic versions of piperacillin/tazobactam (B1681243), revealing the presence of substances not found in the originator product. semanticscholar.org One study identified a mutagenic impurity in several generic products, which was determined to be an azido-containing precursor used in an alternative synthesis pathway for tazobactam. semanticscholar.org

LC-MS/MS, or tandem mass spectrometry, provides even greater specificity and structural information. asm.orgnih.gov In this technique, a precursor ion is selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern serves as a fingerprint for the molecule, aiding in its definitive identification. LC-MS/MS methods have been developed for the simultaneous quantification of Tazobactam(1-) and other antibiotics in biological matrices like human plasma, offering high sensitivity and robustness. asm.orgresearchgate.net These methods often employ a simple protein precipitation step for sample preparation and can achieve lower limits of quantification (LLOQ) in the sub-µg/mL range. asm.org

Spectrometric Methods in Structural and Mechanistic Research

Spectrometric techniques are fundamental in elucidating the chemical structure of Tazobactam(1-) and understanding its mechanism of action at a molecular level.

Mass Spectrometry for Adduct Identification and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful tool for studying the interaction of Tazobactam(1-) with its target enzymes, the β-lactamases. By analyzing the mass of the enzyme before and after interaction with Tazobactam(1-), researchers can identify the formation of covalent adducts. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for this purpose, as it can analyze large biomolecules like proteins.

Studies have used ESI-MS to characterize the intermediates formed during the inactivation of β-lactamases by Tazobactam(1-). researchgate.net For example, the inactivation of the CMY-2 β-lactamase by Tazobactam(1-) was shown to result in a mass increase of the enzyme, corresponding to the covalent attachment of a fragment of the inhibitor. researchgate.net Further analysis of tryptic digests of the inactivated enzyme by LC-MS allowed for the identification of the specific active site serine residue modified by the Tazobactam(1-) fragment. researchgate.net

The fragmentation pathways of Tazobactam(1-) itself can also be elucidated using tandem mass spectrometry. nih.gov By systematically analyzing the fragments produced, a detailed picture of the molecule's structure and bond stabilities can be constructed. This information is invaluable for identifying unknown metabolites and degradation products.

Table 2: Observed Mass Spectral Data for Tazobactam-Inhibited SHV-1 β-Lactamase

Species Observed Mass (Da) Mass Difference (Da) Interpretation Reference
Apo-SHV-1 β-lactamase 28,872 ± 3 - Uninhibited enzyme researchgate.net
Tazobactam-inhibited SHV-1 28,959 ± 3 87 ± 6 Covalent adduct formation with a fragment of tazobactam researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.govnih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can provide detailed information about the connectivity of atoms and their spatial arrangement.

For a molecule like Tazobactam(1-), NMR spectroscopy can be used to confirm its chemical structure and to study its conformational preferences. researchgate.net The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) observed in the NMR spectra provide a wealth of structural information. auremn.org.br Conformational analysis, often aided by computational modeling, can help to understand how the shape of the Tazobactam(1-) molecule influences its ability to bind to and inhibit β-lactamases. researchgate.netauremn.org.br

In the context of drug-protein interactions, NMR is a powerful tool for identifying the binding site and characterizing the bound conformation of a ligand. nih.gov Techniques like saturation transfer difference (STD) NMR and Water-LOGSY can identify which parts of the Tazobactam(1-) molecule are in close contact with the β-lactamase enzyme.

Spectrophotometric Assays for Enzyme Kinetics and Inhibition Studies

UV-Visible spectrophotometry provides a straightforward and widely used method for studying the kinetics of enzyme-catalyzed reactions and for characterizing enzyme inhibitors. americanpeptidesociety.org The hydrolysis of β-lactam antibiotics by β-lactamases can be monitored by observing the change in absorbance at a specific wavelength corresponding to the cleavage of the β-lactam ring. asm.org

In the study of Tazobactam(1-), spectrophotometric assays are used to determine its inhibitory potency against various β-lactamases. nih.govulpgc.es By measuring the rate of β-lactam hydrolysis in the presence of varying concentrations of Tazobactam(1-), key kinetic parameters such as the inhibition constant (Kᵢ) and the inactivation rate constant (k_inact) can be determined. These studies have shown that Tazobactam(1-) acts as a progressive, irreversible inhibitor of many class A and class C β-lactamases. researchgate.net

Kinetic studies have also revealed the formation of transient intermediates during the interaction of Tazobactam(1-) with β-lactamases. researchgate.net The appearance of new chromophores, detectable by UV-Vis spectroscopy, provides insights into the chemical transformations that Tazobactam(1-) undergoes upon binding to the enzyme's active site. researchgate.net For example, the formation of a stable complex with the P99 cephalosporinase (B13388198) was associated with a UV maximum at 295 nm. researchgate.net

Crystallographic Techniques for Three-Dimensional Structure Determination of Tazobactam-Enzyme Complexes

X-ray crystallography is a pivotal technique for elucidating the three-dimensional atomic structure of molecules, including the intricate complexes formed between the β-lactamase inhibitor tazobactam and its target enzymes. This methodology provides unparalleled insights into the molecular mechanisms of inhibition, revealing how tazobactam covalently binds to and inactivates β-lactamase enzymes, thereby restoring the efficacy of partner β-lactam antibiotics.

Research has successfully employed X-ray crystallography to determine the structures of tazobactam in complex with various class A and D β-lactamases. These studies have been crucial in visualizing the conformational changes and chemical species that arise during the inhibition process. For instance, crystallographic analysis of the class A carbapenemase GES-2 in complex with tazobactam has been achieved at a resolution of 1.65 Å. nih.gov This work was significant as it provided the first structure of a carbapenemase complexed with a clinically important inhibitor, detailing the formation of an acyl-enzyme intermediate. nih.gov

Similarly, novel crystal structures of the class A β-lactamase TEM-171 have been determined both in its native state and in complex with tazobactam. iucr.orgnih.gov In these complexes, the tazobactam intermediate was found covalently bound to the catalytic Serine 70 residue in a trans-enamine configuration. iucr.orgnih.gov Interestingly, by soaking the native crystals in the inhibitor solution for longer periods, a new and previously unobserved conformation of tazobactam was identified, suggesting that the different complexes may represent distinct stages along the deacylation pathway of the acyl-enzyme intermediate. iucr.orgresearchgate.net

Studies on other β-lactamases, such as the inhibitor-resistant S130G mutant of SHV, have also utilized crystallographic techniques to understand the structural basis of resistance and inhibition. Raman crystallographic studies on S130G SHV reacted with tazobactam demonstrated that a steady-state level of the trans-enamine intermediate is achieved, comparable to the wild-type enzyme, suggesting the resistance mechanism does not prevent the formation of this key intermediate. acs.org In contrast, investigations into why tazobactam is a poor inhibitor of the class D β-lactamase OXA-10 revealed that the reaction pathway within this enzyme appears distinctly different from that observed in class A enzymes. researchgate.net

The table below summarizes key crystallographic findings for Tazobactam-enzyme complexes.

EnzymeEnzyme ClassResolution (Å)Key Crystallographic Findings
GES-2Class A Carbapenemase1.65Structure of the acyl-enzyme intermediate was determined, showing tazobactam covalently bound to the enzyme. nih.gov
TEM-171Class ANot SpecifiedTazobactam intermediate is covalently bound to catalytic Ser70 in a trans-enamine configuration. A second, previously unreported conformation was observed after longer soaking times. iucr.orgnih.gov
GES-1Class A ESBLNot SpecifiedTazobactam fragments into a 70 Da aldehyde upon acylating the catalytic Ser70. biorxiv.org
OXA-24Class D Carbapenemase1.95The structure of OXA-24 in complex with tazobactam was determined and refined. conicet.gov.ar
SHV-1 (Ser130Gly mutant)Class ANot SpecifiedRaman crystallography showed the formation of a trans-enamine intermediate, with steady-state levels similar to the wild-type enzyme. acs.org

These structural snapshots are invaluable for understanding the precise interactions between tazobactam and various β-lactamases, guiding the rational design of new, more potent, and broad-spectrum inhibitors to combat antibiotic resistance. iucr.orgnih.gov

Method Validation in Research Contexts

The validation of analytical methods is a critical requirement in pharmaceutical research and development, ensuring that methods used for quantification are reliable, accurate, and reproducible. For tazobactam, typically analyzed in combination with a partner antibiotic, various high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. scielo.brajpaonline.com This validation process encompasses several key parameters, including linearity, precision, detection and quantification limits, and specificity, often demonstrated through forced degradation studies.

Linearity and Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. This is typically assessed by constructing a calibration curve and calculating the correlation coefficient (r²). For tazobactam, excellent linearity has been demonstrated in numerous studies.

MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
RP-HPLC25 - 750.999 scielo.br
RP-HPLC10 - 30> 0.996 ijpsm.com
RP-HPLC2 - 100.9999 jchr.org
RP-HPLC31.25 - 93.750.999 ajpaonline.com
RP-UPLC5 - 350.9999 iosrphr.orgijpsr.com
HPLC-UV1 - 100> 0.99 nih.gov

Precision

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. Validation studies for tazobactam analysis consistently report low %RSD values, indicating high precision for both intra-day and inter-day analyses. For example, one RP-HPLC method demonstrated %RSD values below 2% for all selected concentrations. jchr.org Another study confirmed that the %RSD for peak responses was well within the acceptance criteria of not more than 2.0%. ajpaonline.com

MethodParameterResult (%RSD)Reference
RP-HPLCRepeatability< 2% jchr.org
RP-HPLCSystem Precision< 2.0% ajpaonline.com
HPLC-UVIntra- and Inter-day PrecisionWithin ±20% nih.gov

Detection and Quantification Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters define the sensitivity of the method.

MethodLOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLC0.1430.435 jchr.org
LC-MS/MS (on Dried Blood Spot)Not specified0.1 tandfonline.com

Degradation Studies

Forced degradation, or stress testing, is essential for developing stability-indicating analytical methods. scielo.br These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to evaluate the specificity of the method in separating the active ingredient from any degradation products that may form. scielo.brscielo.br

In various studies, tazobactam has been subjected to a range of stress conditions. One study found that tazobactam degradation was relatively low under acidic (0.1 N HCl), oxidative (1% H₂O₂), and thermal (80°C) stress. scielo.brscielo.br A separate RP-UPLC study observed that tazobactam showed maximum degradation under basic hydrolysis conditions (0.1N NaOH at 70°C for 4 hours), with 26.49% of the drug degraded. iosrphr.org In contrast, degradation was less pronounced under acidic (10.33%), oxidative (6.22%), and thermal conditions. iosrphr.org The ability of the analytical methods to resolve the tazobactam peak from all degradation product peaks confirms their specificity and stability-indicating nature. scielo.brscielo.br

Stress ConditionParameters% Degradation of TazobactamReference
Acid Hydrolysis0.1N HCl at 70°C for 4 hours10.33% iosrphr.org
Base Hydrolysis0.1N NaOH at 70°C for 4 hours26.49% iosrphr.org
Oxidative Degradation2% H₂O₂ at 70°C for 1 hour6.22% iosrphr.org
Base HydrolysisNot specifiedMaximum degradation observed ijpsr.com
Thermal DegradationNot specifiedLess degradation than base hydrolysis ijpsr.com

Future Research Directions and Emerging Paradigms for Tazobactam and Beta Lactamase Inhibitor Development

Rational Design Principles for Next-Generation Beta-Lactamase Inhibitors

The development of "first-generation" β-lactamase inhibitors, including tazobactam (B1681243), was largely based on mimicking the structure of β-lactam substrates. frontiersin.org These mechanism-based inhibitors form a covalent bond with the catalytic serine residue of the β-lactamase enzyme, leading to its inactivation. frontiersin.org Tazobactam, a penicillanic acid sulfone, exemplifies this approach, effectively inhibiting many class A β-lactamases. nih.govasm.org

Future design principles are moving beyond simple substrate mimicry towards a more rational and targeted approach. This involves:

Structure-Based Design: Utilizing high-resolution crystal structures of β-lactamases to design inhibitors with improved affinity and specificity. This allows for the exploitation of specific interactions within the enzyme's active site.

Computational Modeling: Employing in silico methods to predict the binding affinity and inhibitory activity of novel compounds, thereby streamlining the drug discovery process. nih.gov This can help in designing molecules that can overcome resistance mutations.

Targeting Allosteric Sites: Exploring inhibitors that bind to sites on the enzyme other than the active site, inducing conformational changes that inactivate the enzyme.

Non-β-Lactam Scaffolds: Moving away from the traditional β-lactam core to develop inhibitors that are not susceptible to hydrolysis by β-lactamases. researchgate.net Avibactam (B1665839), a diazabicyclooctane (DBO), is a prime example of a successful non-β-lactam inhibitor with a broader spectrum of activity than tazobactam. asm.orgresearchgate.net

Boronic Acid Analogs: Investigating boronic acid-based inhibitors that act as transition state analogs, demonstrating potent inhibition against a wide range of β-lactamases. frontiersin.org

Enhanced Cell Penetration: Modifying inhibitor structures to improve their ability to penetrate the bacterial outer membrane, a significant barrier in Gram-negative bacteria. asm.org For instance, enmetazobactam (B1664276), a penicillanic acid sulfone similar to tazobactam, has a neutral charge due to a methyl group, which is predicted to enhance cell entry. nih.gov

A notable example of rational design is AAI101, a penicillanic acid sulfone structurally similar to tazobactam but with a strategically placed methyl group that confers a neutral charge, enhancing its penetration into bacterial cells. asm.org This modification resulted in increased potency when paired with cefepime (B1668827) against class A extended-spectrum β-lactamases (ESBLs) compared to piperacillin-tazobactam (B1260346). asm.org

Strategies to Overcome Evolved and Emerging Resistance Mechanisms

The clinical utility of tazobactam combinations is threatened by the emergence of various resistance mechanisms, including:

Hyperproduction of β-Lactamases: Bacteria can upregulate the production of β-lactamases, overwhelming the inhibitor. frontiersin.org

Mutations in β-Lactamase Genes: Alterations in the amino acid sequence of β-lactamases can reduce the binding affinity of inhibitors like tazobactam.

Expression of Novel β-Lactamases: The spread of carbapenemases (e.g., KPC, NDM, VIM) and certain class C and D enzymes poses a significant challenge, as tazobactam has limited activity against them. nih.govfrontiersin.org

Porin Loss and Efflux Pumps: Changes in membrane permeability and the active removal of antibiotics and inhibitors from the cell contribute to resistance. nih.gov

Strategies to counter these evolving threats include:

Developing Novel Inhibitors with Broader Spectrum Activity: The development of inhibitors like avibactam and relebactam, which are active against a wider range of β-lactamases, including some carbapenemases and class C enzymes, is a critical step. mdpi.comcontagionlive.com

Combination Therapies with Multiple Inhibitors: Investigating the use of two different β-lactamase inhibitors to cover a wider spectrum of enzymes. For example, combining clavulanic acid with tazobactam has shown synergistic effects against certain strains of Acinetobacter baumannii. nih.govresearchgate.net

Adjuvant Therapies: Combining β-lactam/β-lactamase inhibitor combinations with compounds that target other resistance mechanisms, such as efflux pump inhibitors or agents that disrupt the bacterial cell wall synthesis through alternative pathways. nih.gov

Targeting Metallo-β-Lactamases (MBLs): A significant gap in current inhibitor capabilities is the lack of effective inhibitors for MBLs (class B β-lactamases). mdpi.com Research is focused on developing MBL inhibitors, often involving metal-chelating moieties, to be used in combination with β-lactams. rsc.org

Investigation of Tazobactam's Sub-Inhibitory Effects on Bacterial Physiology, Fitness, and Virulence

Even at concentrations below the minimum inhibitory concentration (sub-MIC), tazobactam, often in combination with a β-lactam partner, can exert significant effects on bacterial behavior. These sub-inhibitory concentrations are clinically relevant as they can occur during antibiotic therapy. nih.gov

Research has shown that sub-MICs of piperacillin-tazobactam can:

Alter Bacterial Morphology: Induce filamentation in bacteria like Escherichia coli and Pseudomonas aeruginosa, which can impact cell division and surface properties. nih.govup.pt

Reduce Virulence Factors: Attenuate various virulence factors, leading to a decrease in pathogenicity. nih.govup.pt This includes:

Inhibition of biofilm formation. nih.govup.pt

Decreased motility (swimming and twitching). up.pt

Reduced adhesion to surfaces. up.pt

Increased sensitivity to oxidative stress. up.pt

Decreased cell surface hydrophobicity. nih.govup.pt

Impact Gene Expression: Alter the expression of genes related to virulence. mdpi.com

These findings suggest that even when not killing the bacteria, tazobactam combinations can modulate the host-pathogen interaction and potentially reduce the severity of infections. nih.govup.ptmdpi.com

Table 1: Effects of Sub-Inhibitory Concentrations of Piperacillin-Tazobactam on Bacterial Virulence

Bacterial Species Virulence Factor Affected Observed Effect Citation
Escherichia coli Biofilm Formation Inhibition nih.gov
Motility Inhibition nih.gov
Oxidative Stress Response Inhibition nih.gov
Cell Surface Hydrophobicity Inhibition nih.gov
Pseudomonas aeruginosa Adhesion Significant Decrease up.pt
Biofilm Formation Decrease up.pt
Motility (Swimming & Twitching) Significant Decrease up.pt
Sensitivity to Oxidative Stress Significant Increase up.pt
Cell Surface Hydrophobicity Change up.pt

Exploration of Novel Combinatorial Strategies Beyond Traditional Beta-Lactam Partners

While tazobactam is traditionally paired with β-lactam antibiotics, future research is exploring its combination with other classes of antimicrobial agents and non-antibiotic compounds. The rationale is to create synergistic combinations that can overcome resistance or enhance efficacy.

Potential novel partners for tazobactam include:

Other β-Lactamase Inhibitors: As mentioned earlier, combining tazobactam with another inhibitor like clavulanic acid has shown promise against difficult-to-treat pathogens like Acinetobacter baumannii. nih.govresearchgate.net

Non-β-Lactam Antibiotics: Investigating combinations with antibiotics that have different mechanisms of action, such as aminoglycosides or fluoroquinolones, could provide a multi-pronged attack against resistant bacteria.

Efflux Pump Inhibitors: Pairing tazobactam combinations with compounds that block efflux pumps could increase the intracellular concentration of both the β-lactam and tazobactam, thereby restoring susceptibility. nih.gov

Quorum Sensing Inhibitors: Targeting bacterial communication systems could disrupt virulence and biofilm formation, making the bacteria more susceptible to the effects of the antibiotic combination.

One study demonstrated that combining clavulanic acid with tazobactam resulted in synergistic and bactericidal effects against both an OXA-24 producing strain and a strain lacking OXA β-lactamases of A. baumannii. nih.gov

Application of Advanced Omics Technologies to Elucidate Resistance Evolution Under Tazobactam Pressure

The use of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level approach to understanding the complex bacterial responses to antibiotic pressure, including from tazobactam. nih.govmdpi.com These technologies can offer a holistic view of the mechanisms involved in the acquisition and evolution of resistance. mdpi.comresearchgate.net

Genomics: Whole-genome sequencing (WGS) can rapidly identify mutations in β-lactamase genes, regulatory elements, porin genes, and other loci that contribute to resistance following exposure to tazobactam combinations. nih.govbiorxiv.org

Transcriptomics: RNA sequencing (RNA-Seq) can reveal changes in gene expression across the entire bacterial genome in response to tazobactam, identifying upregulated efflux pumps, downregulated porins, and stress response pathways. asm.org

Proteomics: By analyzing the entire protein complement of a bacterium, proteomics can identify changes in the abundance of specific β-lactamases, other enzymes, and structural proteins that are altered under tazobactam pressure. nih.govasm.org

Metabolomics: This approach analyzes the complete set of small-molecule metabolites and can uncover metabolic rewiring that bacteria undergo to survive and resist the effects of antibiotics.

A multi-omics approach was used to study the evolution of resistance in P. aeruginosa to ceftazidime-avibactam, revealing strain-specific evolutionary paths and identifying key mutations in genes like dacB and ampD that directly impact resistance. biorxiv.orgasm.org Such studies provide a blueprint for understanding resistance evolution under the pressure of other β-lactamase inhibitor combinations, including those with tazobactam.

Development of Enhanced In Vitro and In Vivo Models for Comprehensive Pre-clinical Evaluation of Inhibitors

To improve the translation of preclinical findings to clinical success, there is a need for more sophisticated and predictive in vitro and in vivo models.

Enhanced In Vitro Models:

Hollow-Fiber Infection Models: These dynamic models can simulate human pharmacokinetic profiles, allowing for a more accurate assessment of the pharmacodynamics of tazobactam combinations against various pathogens. europa.eu

Biofilm Models: Developing models that more closely mimic the complex, three-dimensional structure of biofilms found in clinical infections is crucial for evaluating the anti-biofilm activity of new inhibitor combinations.

Stability-Informed Dosing: Recent studies have highlighted the thermal instability of some β-lactams and inhibitors in in vitro media. asm.org Comprehensive stability analyses are needed to ensure that target drug concentrations are maintained throughout experiments, leading to more reliable data. asm.org

Advanced In Vivo Models:

Murine Infection Models: While standard, models like the murine peritoneal sepsis and thigh infection models continue to be valuable for evaluating the efficacy of new combinations. nih.govresearchgate.net For example, a murine sepsis model demonstrated that adding avibactam to ceftaroline (B109729) regimens increased the susceptibility of highly resistant KPC-producing K. pneumoniae. asm.org

Alternative Animal Models: The use of alternative models like the nematode Caenorhabditis elegans can be a high-throughput method for initial in vivo efficacy screening of new β-lactamase inhibitor combinations. mdpi.com

Humanized Models: Developing animal models that more closely mimic the human immune system and other physiological aspects can provide a more predictive evaluation of an inhibitor's performance.

By refining these preclinical models, researchers can gain a more comprehensive understanding of the efficacy and potential limitations of tazobactam and novel β-lactamase inhibitors before they enter clinical trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tazobactam(1-)
Reactant of Route 2
Tazobactam(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.